氯化镧(LaCl3),六水合物

描述

Lanthanum chloride (LaCl3) is a compound that has been extensively studied due to its interesting properties and potential applications. Research has explored various aspects of this compound, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of lanthanum chloride-related compounds often involves hydrothermal conditions, as seen in the formation of layered lanthanide hydroxyhalide intercalation hosts . Controlled hydrolysis has been used to create hexanuclear lanthanide hydroxo complexes, which can be further modified by substituting nitrato groups with chloride ions . Solvothermal reactions with lanthanide chlorides and other ligands, such as 2,2':6',2''-terpyridine, have led to the formation of mixed chloro-hydroxo-aquo complexes . Additionally, complex salts of lanthanide chlorides with hexamethylenetetramine have been obtained, showcasing the versatility of lanthanum chloride in forming various complex structures .

Molecular Structure Analysis

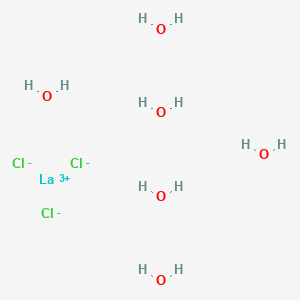

The molecular structure of lanthanum chloride and its derivatives is diverse. For instance, the layered lanthanide hydroxyhalide materials feature a charge-balancing halide anion located in the interlayer gallery, with lanthanum being eight or nine coordinated . Hexanuclear lanthanide hydroxo complexes exhibit a hexanuclear entity with a specific coordination sphere . In the case of lanthanum(III) chloroaluminate and chlorogallate complexes, the coordination polyhedron around the central lanthanum ion is a distorted pentagonal bipyramid . The study of a highly concentrated LiCl aqueous solution revealed a solvation shell around La3+ containing chloride ions and water molecules, arranged in a square antiprism .

Chemical Reactions Analysis

Lanthanum chloride compounds undergo various chemical reactions, including anion exchange reactions , substitution reactions to replace nitrato groups with chloride ions , and reactions with organic ligands to form coordination polymers . These reactions often result in the formation of new structures with different coordination environments and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of lanthanum chloride compounds are influenced by their molecular structure. For example, the lanthanide(III) chloride oxidomolybdates(VI) exhibit optical properties with band gaps that shift toward lower energies, leading to luminescence when excited by visible light . The luminescent properties of lanthanide(III) amino-carboxylate-phosphonates have also been studied, showing strong emission bands in various regions of the light spectrum . Magnetic properties of these compounds correspond to the rare-earth ions present in the structure, with some showing hysteretic behavior . The coordination sphere of trivalent lanthanum in a highly concentrated LiCl solution has been examined, revealing substantial polarization of the chloride anions and water molecules .

科学研究应用

环境和水处理应用

地表水富营养化管理:改性镧土膨润土 (LMB) 广泛应用于地表水富营养化管理。它在结合磷方面表现出很高的效率,这对于控制藻华至关重要。然而,腐殖质物质和竞争性氧阴离子的存在会影响其效率。虽然在 LMB 应用期间镧浓度通常低于各种生物的毒理学阈值,但潜在的长期影响,尤其是在沉积物中生活的生物中,值得进一步研究 (Copetti 等,2016)。

通过吸附无机污染物净化水:镧基材料,特别是 La2(CO3)3 等镧化合物,在从水中去除无机污染物方面显示出卓越的功效。这些材料非常擅长从水溶液中吸附砷和氟化物等阴离子。吸附机制包括配体交换、表面络合和静电吸引,这使得镧基吸附剂可用于商业水处理应用 (Koh 等,2021)。

技术和工业应用

固体氧化物燃料电池 (SOFC):铬酸镧 (LaCrO3) 已被确定为用作固体氧化物燃料电池中的互连器的潜在材料,因为它在高温下具有良好的电导率、物理和化学稳定性以及显着的催化活性。其固有特性使其适用于各种技术应用,包括高温炉电阻和发电 (Setz 等,2015)。

铝合金的腐蚀抑制:镧系元素化合物,包括镧,正在被探索作为铝合金更环保的缓蚀剂。这项研究解决了用更安全的替代品替代有毒铬酸盐的迫切需要。镧系元素化合物在提供腐蚀保护方面显示出有希望的结果,尽管其实际应用面临着某些限制,需要通过进一步研究来解决 (Bethencourt 等,1998)。

安全和危害

属性

IUPAC Name |

lanthanum(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDUIOHBERXKIX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

353.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum chloride (LaCl3), hexahydrate | |

CAS RN |

17272-45-6 | |

| Record name | Lanthanum chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60W6H0LIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)